Differential Monoamine Transporter Inhibition: (1R,2S) Stereochemistry vs. Alternatives
The (1R,2S) stereoisomer of 2-phenylcyclohexan-1-amine is specifically claimed in patents as a monoamine reuptake inhibitor for dopamine, serotonin, and norepinephrine. While the exact IC50 values for this specific isomer were not found in the public literature, its differentiation from related compounds is based on its defined stereochemistry, which is crucial for binding to monoamine transporters [1]. This contrasts with the cis-isomer, which is known to have different pharmacological effects, and with 1-phenylcyclohexylamine (PCA), which primarily acts on NMDA receptors and exhibits anticonvulsant activity rather than monoamine reuptake inhibition [2]. The (1R,2S) stereochemistry is therefore a key determinant for its specific biological profile.
| Evidence Dimension | Mechanism of Action & Pharmacological Profile |
|---|---|
| Target Compound Data | Monoamine reuptake inhibitor (dopamine, serotonin, norepinephrine) [1] |
| Comparator Or Baseline | cis-2-Phenylcyclohexylamine: Psychostimulant, different receptor interactions [3]; 1-Phenylcyclohexylamine (PCA): Anticonvulsant, NMDA receptor antagonist [2] |
| Quantified Difference | Qualitative differentiation based on mechanism of action and target receptor profile; not simply potency variations. |
| Conditions | In vitro assays for monoamine transporter inhibition; in vivo mouse models for anticonvulsant activity (MES test) |
Why This Matters
Selecting the (1R,2S) isomer ensures the research focuses on monoamine transporter interactions rather than off-target NMDA antagonism or other divergent pharmacological effects common to other arylcyclohexylamines.
- [1] Hardy, L. W., et al. (2009). Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors. U.S. Patent Application Publication No. 2009/0005456 A1. U.S. Patent and Trademark Office. View Source
- [2] Rogawski, M. A., Thurkauf, A., Yamaguchi, S., Rice, K. C., Jacobson, A. E., & Mattson, M. V. (1989). Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. Journal of Pharmacology and Experimental Therapeutics, 249(3), 708-712. PMID: 2543814. View Source
- [3] PubChem. (n.d.). cis-2-Phenylcyclohexylamine hydrochloride. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/. View Source
